N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate
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Overview
Description
N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a diethylaminoethyl group, diphenylsulphoximide moiety, and a phosphate group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate typically involves multiple steps, starting with the preparation of the diethylaminoethyl group and the diphenylsulphoximide moiety. The diethylaminoethyl group can be synthesized through the reaction of diethylamine with ethylene oxide under controlled conditions. The diphenylsulphoximide moiety is prepared by the oxidation of diphenylsulfide using an oxidizing agent such as hydrogen peroxide.
The final step involves the phosphorylation of the diphenylsulphoximide moiety with a suitable phosphorylating agent, such as phosphorus oxychloride, in the presence of a base like triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Diphenylsulfide derivatives.
Substitution: Various substituted diethylaminoethyl derivatives.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological membranes, altering their permeability and function. The diphenylsulphoximide moiety can modulate enzyme activity by binding to active sites or altering enzyme conformation. The phosphate group plays a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate can be compared with similar compounds such as:
N-(2-(Diethylamino)ethyl)benzamide: Shares the diethylaminoethyl group but lacks the diphenylsulphoximide and phosphate moieties.
Diphenylsulfide: Contains the diphenylsulfide core but lacks the diethylaminoethyl and phosphate groups.
Phosphorylated amines: Similar in having a phosphate group but differ in the amine and sulfoxide components.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94071-20-2 |
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Molecular Formula |
C18H27N2O5PS |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[[oxo(diphenyl)-λ6-sulfanylidene]amino]ethanamine;phosphoric acid |
InChI |
InChI=1S/C18H24N2OS.H3O4P/c1-3-20(4-2)16-15-19-22(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;1-5(2,3)4/h5-14H,3-4,15-16H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
RFNCXXMLIOLETF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=S(=O)(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O |
Origin of Product |
United States |
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